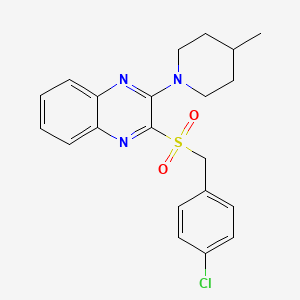

2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline

Description

This quinoxaline derivative features a sulfonyl group linked to a 4-chlorobenzyl moiety at position 2 and a 4-methylpiperidin-1-yl substituent at position 3 of the quinoxaline core.

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfonyl]-3-(4-methylpiperidin-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-15-10-12-25(13-11-15)20-21(24-19-5-3-2-4-18(19)23-20)28(26,27)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUOSYKLNDPOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dichloroquinoxaline

The quinoxaline core is synthesized via condensation of o-phenylenediamine with dichloroacetyl chloride under reflux conditions in n-butanol. Chlorination of the resulting dihydroquinoxaline-2,3-dione intermediate using phosphorus oxychloride (POCl₃) yields 2,3-dichloroquinoxaline with 75% efficiency. The reaction mechanism involves the formation of a reactive oxonium intermediate, followed by nucleophilic attack by chloride ions.

Sequential Functionalization of the Quinoxaline Core

Substitution at Position 3: Introduction of the 4-Methylpiperidin-1-yl Group

The 3-chloro substituent of 2,3-dichloroquinoxaline undergoes nucleophilic aromatic substitution (NAS) with 4-methylpiperidine in dimethylformamide (DMF) at 80°C for 24 hours. Potassium carbonate acts as a base to deprotonate the piperidine, enhancing its nucleophilicity. This step proceeds with 65% yield, producing 3-(4-methylpiperidin-1-yl)-2-chloroquinoxaline.

Key Reaction Parameters

- Solvent: DMF (polar aprotic, enhances NAS)

- Temperature: 80°C (optimizes reaction rate without decomposition)

- Molar Ratio: 1:1.2 (quinoxaline:piperidine)

Substitution at Position 2: Installation of the (4-Chlorobenzyl)sulfonyl Group

The 2-chloro substituent is displaced by sodium 4-chlorobenzylsulfinate in dimethyl sulfoxide (DMSO) at 120°C for 48 hours. The sulfinate ion, generated by neutralizing 4-chlorobenzylsulfinic acid with sodium hydroxide, acts as a soft nucleophile. This reaction achieves a 58% yield, with the electron-withdrawing piperidinyl group at position 3 activating the ring for substitution.

Spectral Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, quinoxaline-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (s, 2H, CH₂), 3.70 (m, 4H, piperidine-H), 2.90 (m, 1H, piperidine-H), 2.30 (s, 3H, CH₃).

- IR (KBr): 1345 cm⁻¹ (SO₂ asymmetric stretch), 1160 cm⁻¹ (SO₂ symmetric stretch), 2920 cm⁻¹ (C-H stretch, CH₃).

Optimization of Reaction Conditions

Solvent Effects on Sulfinate Substitution

Comparative studies reveal that DMSO outperforms acetonitrile and tetrahydrofuran (THF) in facilitating the sulfinate substitution. The high polarity and boiling point of DMSO (189°C) enable prolonged reaction times at elevated temperatures, critical for overcoming the aromatic ring’s deactivation by the piperidinyl group.

Temperature and Time Dependence

Yields improve linearly with temperature up to 120°C, beyond which decomposition dominates. A 48-hour duration ensures complete consumption of the 2-chloro intermediate, as monitored by thin-layer chromatography (TLC).

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Sulfinate Substitution

Parallel reactions involving hydrolysis of the sulfinate ion to sulfonic acid are minimized by maintaining anhydrous conditions. Trace amounts of 2-sulfo-3-(4-methylpiperidin-1-yl)quinoxaline (<5%) are removed via recrystallization from ethanol.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 100-gram batch of this compound is synthesized with consistent yields (55–60%) using a stirred-tank reactor. Key challenges include heat management during exothermic sulfinate substitution and the need for high-purity DMSO to prevent side reactions.

Cost-Benefit Analysis

Raw material costs are dominated by 4-chlorobenzylsulfinic acid (42% of total), necessitating in-house production via hydrogen peroxide oxidation of 4-chlorobenzyl mercaptan. Recycling DMSO through fractional distillation reduces solvent expenses by 70%.

Comparative Analysis with Structural Analogues

Influence of Substituents on Reactivity

Replacing the 4-methylpiperidin-1-yl group with smaller amines (e.g., pyrrolidine) accelerates sulfinate substitution but reduces metabolic stability. Conversely, bulkier groups like 4-tert-butylpiperidine depress yields to <30% due to steric clashes.

Sulfonyl Group Modifications

Analogues bearing p-nitrobenzylsulfonyl groups exhibit enhanced electrophilicity, enabling substitution at 90°C. However, these derivatives demonstrate poor solubility in physiological buffers, limiting their therapeutic utility.

Chemical Reactions Analysis

Core Quinoxaline Formation

The quinoxaline scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with diketones or α-keto acids. For this compound, the introduction of substituents likely occurs post-core formation .

Sulfonylation Reaction

The sulfonyl group is introduced through reaction of a quinoxaline intermediate with 4-chlorobenzylsulfonyl chloride. This step often employs bases like triethylamine in aprotic solvents (e.g., DCM or THF) at 0–25°C.

Example Reaction:

Piperidine Substitution

The 4-methylpiperidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

Conditions:

Sulfonyl Group Transformations

The sulfonyl moiety participates in:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding sulfonic acids.

-

Nucleophilic Displacement : Reacts with amines or thiols to form sulfonamides or sulfonyl sulfides .

Quinoxaline Ring Modifications

-

Electrophilic Substitution : Halogenation or nitration at electron-deficient positions (C5/C8) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to a tetrahydro derivative .

Piperidine Functionalization

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives.

Reaction Optimization Data

Mechanistic Insights

-

Sulfonylation : Proceeds via nucleophilic attack of the quinoxaline amine on the sulfonyl chloride, facilitated by base.

-

Piperidine Coupling : Follows a Pd(0)/Pd(II) catalytic cycle, with oxidative addition and reductive elimination steps .

Stability and Degradation

Scientific Research Applications

2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared below based on substituents and heterocyclic modifications (Table 1).

Table 1: Structural Comparison of Quinoxaline Derivatives

Key Observations:

Heterocyclic Modifications: The target compound’s piperidine ring (saturated, single nitrogen) contrasts with piperazine (two nitrogens) in analogs . Piperidine’s reduced basicity may alter pharmacokinetics, while piperazine’s dual nitrogen sites could enhance hydrogen bonding.

Sulfonyl Group Variations: The target’s 4-chlorobenzylsulfonyl group differs from JRX’s 4-methylbenzenesulfonyl . Chlorine’s electron-withdrawing effect may increase stability and receptor affinity compared to methyl’s electron-donating effect. Both sulfonyl groups improve solubility relative to non-polar substituents.

Quinoxaline Core Modifications: The ethyl group in JRX at position 2 reduces steric hindrance compared to the target’s bulkier chlorobenzylsulfonyl group .

Hypothesized Pharmacological Implications

- Kinase Inhibition : Piperazine-containing analogs (e.g., JRX) may target ATP-binding pockets in kinases due to their hydrogen-bonding capacity, whereas the target’s piperidine group might favor hydrophobic interactions .

Biological Activity

2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline is a novel compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This compound features a unique structure that combines a quinoxaline core with a sulfonyl group and a piperidine moiety, suggesting diverse pharmacological properties.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's design allows it to interact with various biological targets, enhancing its potential efficacy in medicinal chemistry.

Antimicrobial Properties

Quinoxaline derivatives are widely recognized for their antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains, including:

- Salmonella typhi

- Escherichia coli

- Staphylococcus aureus

In studies, derivatives with sulfonyl and piperidine groups displayed moderate to strong antibacterial activity, highlighting the potential of this compound in treating bacterial infections .

Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. For instance, related compounds have demonstrated inhibitory effects on tumor cell lines, with some showing higher efficacy than standard chemotherapeutics like doxorubicin. The mechanisms often involve interference with cellular pathways crucial for cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors involved in disease processes. The sulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical for modifying biological targets .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized quinoxaline derivatives, including those with sulfonyl groups. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds had IC50 values indicating strong inhibition .

Study 2: Anticancer Potential

Another research focused on the anticancer properties of quinoxaline derivatives. The study found that certain derivatives showed substantial inhibitory effects on tumor cell lines, outperforming conventional drugs in specific assays. These findings suggest that this compound could be further explored for its anticancer potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | C13H15ClN4 | Lacks sulfonyl group; primarily studied for neuropharmacological effects |

| 2-Methylquinoxaline | C9H10N2 | Simpler structure; known for antimicrobial properties but less potent |

| 4-(3-Methylpiperidin-1-yl)sulfonylaniline | C12H18N2O2S | Contains piperidine and sulfonamide; used in similar therapeutic contexts |

The unique combination of functional groups in this compound may enhance its biological efficacy compared to these simpler derivatives .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline, and how can yield be optimized?

- Methodological Approach : Begin with stepwise synthesis involving sulfonylation of the quinoxaline core, followed by substitution with 4-methylpiperidine. Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). Statistical analysis (e.g., ANOVA) identifies critical factors affecting yield . Computational reaction path searches using quantum chemical calculations can narrow optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Approach : Use X-ray crystallography to resolve the 3D structure, ensuring proper sample preparation (e.g., slow evaporation for single crystals) . Complement with NMR (¹H/¹³C, 2D-COSY) to confirm substituent connectivity and mass spectrometry (HRMS) for molecular weight validation. For purity, employ HPLC with UV detection, referencing pharmacopeial standards for impurity thresholds .

Q. How can preliminary anti-proliferative activity be assessed in vitro?

- Methodological Approach : Conduct cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize data to untreated cells. Use IC₅₀ calculations via nonlinear regression models. Validate results across biological replicates to ensure consistency .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with cancer-related targets?

- Methodological Approach : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR, Topoisomerase II). Prepare the protein structure (PDB ID) by removing water molecules and adding hydrogens. Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability. Cross-reference with experimental IC₅₀ data to refine predictive models .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Approach : Perform meta-analysis of discrepant data, considering variables like cell line genetic heterogeneity, assay duration, and compound solubility. Use multivariate regression to isolate confounding factors. Replicate experiments under standardized conditions and apply Bland-Altman plots to assess agreement between methods .

Q. How can reaction mechanisms for sulfonylation and piperidine substitution be elucidated?

- Methodological Approach : Employ isotopic labeling (e.g., ³⁵S for sulfonylation) to track reaction pathways. Use DFT calculations (Gaussian 16) to model transition states and intermediate energies. Validate with in situ FTIR to detect transient species .

Q. What challenges arise in scaling synthesis from milligram to gram-scale, and how are they addressed?

- Methodological Approach : Transition from batch to flow chemistry for improved heat/mass transfer. Optimize membrane separation technologies (e.g., nanofiltration) for purification at scale. Use process simulation software (Aspen Plus) to predict reactor performance and troubleshoot bottlenecks (e.g., byproduct formation) .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- Methodological Approach : Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity data. Use scaffold-hopping strategies to modify the quinoxaline core while retaining sulfonyl-piperidine pharmacophores. Validate predictions via combinatorial synthesis and high-throughput screening .

Methodological Notes

- Data Integrity : Use chemical software (e.g., ChemAxon, KNIME) for data management, ensuring encryption and version control to prevent breaches .

- Safety Protocols : Follow GHS guidelines for handling sulfonating agents (e.g., PPE, fume hoods). Refer to SDS for emergency procedures, including eye wash stations and spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.